molecular formula C12H19NO B1364419 4-[(2,5-Dimethylphenyl)amino]butan-1-ol

4-[(2,5-Dimethylphenyl)amino]butan-1-ol

Katalognummer: B1364419
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: BHHFGJIHBKADKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2,5-Dimethylphenyl)amino]butan-1-ol is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity
4-[(2,5-Dimethylphenyl)amino]butan-1-ol has been studied for its potential as an antimicrobial agent. Compounds derived from the 2,5-dimethylphenyl scaffold have shown promising activity against resistant strains of bacteria and fungi. For instance, derivatives with thiazole structures exhibited effective inhibition against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . The broad-spectrum activity suggests that modifications to the compound could lead to new therapeutic agents targeting drug-resistant pathogens.

Therapeutic Intermediates
The compound serves as an intermediate in the synthesis of various therapeutically active compounds. For example, it plays a role in creating derivatives that act against tuberculosis and other bacterial infections . The synthesis processes often involve resolving optical isomers to isolate the desired therapeutic form, enhancing the efficacy of the resultant drugs .

Synthesis and Derivative Development

Synthetic Pathways
Research indicates that this compound can be synthesized through various chemical reactions involving thiazole derivatives and other functional groups. These synthetic pathways are essential for developing new compounds with enhanced biological activities . For instance, combining this compound with dehydrating agents can yield quinolone-type compounds that demonstrate significant antibacterial properties .

Case Studies in Drug Development
Several studies highlight successful case developments using this compound derivatives. One notable case involved synthesizing compounds that showed potent activity against resistant fungal strains, outperforming traditional antifungals like fluconazole . This underscores the potential of this compound in creating next-generation antifungal therapies.

Biological Evaluation

In Vitro Studies
In vitro evaluations have demonstrated that derivatives of this compound possess significant antimicrobial and antifungal activities. For example, specific derivatives were tested against various strains of Candida, showing higher efficacy than existing treatments . These findings support further exploration into their mechanisms of action and potential clinical applications.

Pharmacological Insights
The pharmacological properties of compounds derived from this compound include their interaction with bacterial cell membranes and metabolic pathways. Understanding these interactions can lead to optimized drug designs that enhance therapeutic outcomes while minimizing resistance development .

Summary Table of Applications

Application AreaDescriptionExample Findings
Antimicrobial ActivityEffective against resistant bacteria and fungiActive against methicillin-resistant S. aureus
Therapeutic IntermediatesUsed in synthesis of drugs for treating infectionsIntermediate for tuberculosis treatment compounds
Synthetic PathwaysVarious chemical reactions leading to biologically active derivativesSynthesis of quinolone-type compounds
Biological EvaluationIn vitro studies showing significant antimicrobial effectsHigher efficacy against Candida than fluconazole

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-[(2,5-Dimethylphenyl)amino]butan-1-ol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as structurally similar compounds exhibit skin irritation (H315) and eye irritation (H319) .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks, particularly due to potential respiratory irritation (H335) .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and avoid aqueous washing to prevent environmental contamination .
  • Storage : Store in a cool, dry, well-ventilated area away from oxidizers, as recommended for analogous amino alcohols .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 4-chlorobutan-1-ol with 2,5-dimethylaniline under basic conditions (e.g., NaH in THF), similar to the synthesis of O2-POB-dThd derivatives .
  • Reductive Amination : Reduce the Schiff base formed between 2,5-dimethylbenzaldehyde and 4-aminobutan-1-ol using NaBH4 or LiAlH3.
  • Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) and verify purity via HPLC (>95%) .

Q. How is the purity and structural integrity of this compound typically verified?

  • Methodological Answer :

  • Spectroscopic Analysis : Confirm structure via 1^1H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxyl proton at δ 1.5–2.0 ppm) and HRMS (exact mass calculation for C12_{12}H19_{19}NO) .
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields when synthesizing this compound via nucleophilic substitution?

  • Methodological Answer :

  • Parameter Optimization : Systematically vary reaction temperature (e.g., 60–100°C), base (e.g., NaH vs. K2_2CO3_3), and solvent polarity (THF vs. DMF) to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., over-alkylation) and adjust stoichiometry (e.g., 1.2:1 amine-to-electrophile ratio) .
  • Reaction Monitoring : Track progress via TLC or in situ IR spectroscopy to minimize degradation of heat-sensitive intermediates .

Q. What experimental strategies are recommended to elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modified substituents (e.g., electron-withdrawing groups on the phenyl ring) to assess electronic effects on bioactivity .
  • In Vitro Assays : Test derivatives against target proteins (e.g., kinases or receptors) using fluorescence polarization or SPR to measure binding affinity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites, guided by analogs like CD40-TRAF6 inhibitors .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40°C for 14 days, analyzing degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to establish safe storage limits (<30°C) .
  • Light Sensitivity : Expose to UV-Vis light (254 nm) and monitor photodegradation products using GC-MS .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on the acute toxicity of this compound in published studies?

  • Methodological Answer :

  • Dose-Response Studies : Conduct in vivo assays (e.g., OECD Guideline 423) with graded doses (10–1000 mg/kg) to establish LD50_{50} values, comparing results with structurally related compounds (e.g., H302-classified analogs) .
  • Species-Specific Variability : Test toxicity in multiple models (e.g., zebrafish, rodents) to account for metabolic differences .
  • Impurity Profiling : Ensure test samples are >99% pure (via HPLC) to rule out toxicity from byproducts .

Q. Experimental Design Considerations

Q. What in vitro models are suitable for studying the biological activity of this compound?

  • Methodological Answer :

  • Cell Lines : Use HEK293 or RAW264.7 cells for preliminary cytotoxicity screening (MTT assay) .
  • Enzyme Inhibition : Test against target enzymes (e.g., cyclooxygenase-2) using fluorometric kits, referencing protocols for similar amino alcohols .
  • Metabolic Stability : Assess hepatic metabolism using human liver microsomes and LC-MS/MS to identify major metabolites .

Eigenschaften

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

4-(2,5-dimethylanilino)butan-1-ol

InChI

InChI=1S/C12H19NO/c1-10-5-6-11(2)12(9-10)13-7-3-4-8-14/h5-6,9,13-14H,3-4,7-8H2,1-2H3

InChI-Schlüssel

BHHFGJIHBKADKI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)NCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.